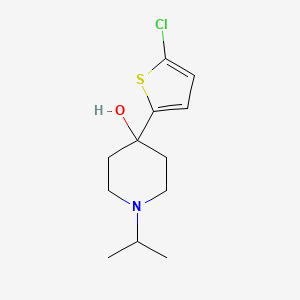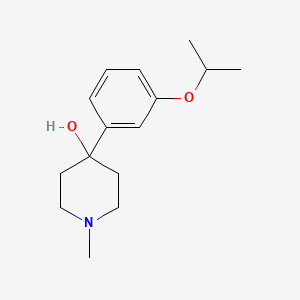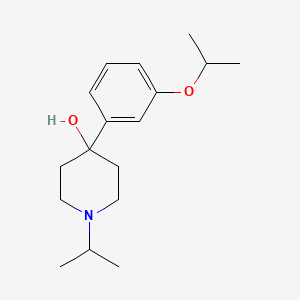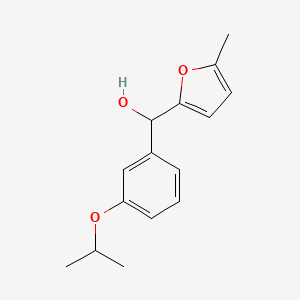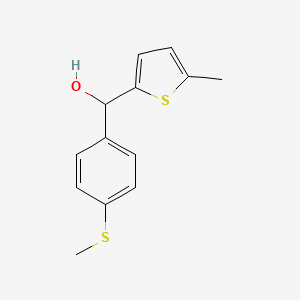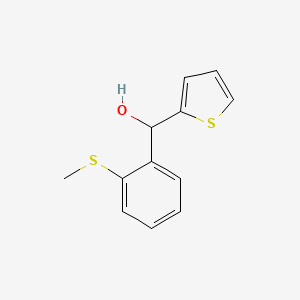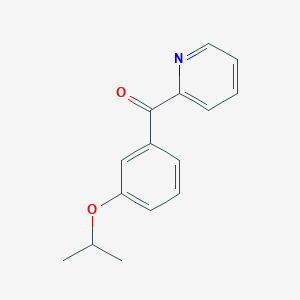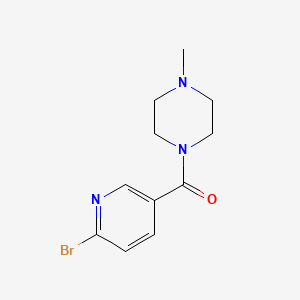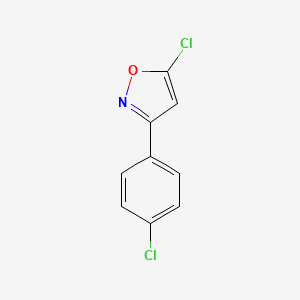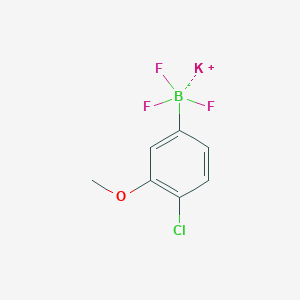
4-Methoxy-6-(piperazin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-(piperazin-1-yl)pyrimidine is a chemical compound with the molecular weight of 194.24 . It is also available in the form of a hydrochloride salt with a molecular weight of 230.7 . The IUPAC name for this compound is 4-methoxy-6-(1-piperazinyl)pyrimidine .
Synthesis Analysis
While specific synthesis methods for 4-Methoxy-6-(piperazin-1-yl)pyrimidine were not found, there are related studies on the synthesis of morpholinopyrimidine derivatives . These studies could provide valuable insights into potential synthesis methods for 4-Methoxy-6-(piperazin-1-yl)pyrimidine.Molecular Structure Analysis
The InChI code for 4-Methoxy-6-(piperazin-1-yl)pyrimidine is 1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methoxy-6-(piperazin-1-yl)pyrimidine is an oil at room temperature . Its hydrochloride salt form is a solid .Aplicaciones Científicas De Investigación
Neuroprotective and Anti-Neuroinflammatory Properties
4-Methoxy-6-(piperazin-1-yl)pyrimidine: has been investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. Researchers have screened derivatives of this compound using in vitro models to assess their efficacy in treating neurodegenerative diseases .
Antimicrobial Activity
The compound’s structure suggests it may have antimicrobial properties. Novel derivatives synthesized from it were evaluated for their antimicrobial activity. These investigations included purification, spectral analysis (NMR, FT-IR, Mass, and HRMS), and in vitro testing against various microorganisms .
Anticancer Potential
While not directly studied for anticancer effects, related benzoxazole analogues have demonstrated promising biological activities. These include anticancer, antifungal, and antiplasmodial properties. Further exploration of derivatives based on 4-Methoxy-6-(piperazin-1-yl)pyrimidine could reveal its potential in cancer research .
Free Fatty Acid Profiling
Researchers have used a derivative of this compound, 2,4-dimethoxy-6-(piperazin-1-yl)pyrimidine (DMPP), to improve ionization efficiency in profiling free fatty acids (FFAs). The derivatization process enhances the sensitivity of liquid chromatography-mass spectrometry (LC-MS) analysis for FFAs .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Methoxy-6-(piperazin-1-yl)pyrimidine are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a molecule that acts as a signaling molecule and a potent vasodilator. COX-2, on the other hand, is involved in the synthesis of prostaglandins, which are lipid compounds that mediate various physiological processes including inflammation .
Mode of Action
4-Methoxy-6-(piperazin-1-yl)pyrimidine interacts with its targets by inhibiting their activity. It has been found to dramatically reduce the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This results in a decrease in the production of NO and prostaglandins, thereby inhibiting the inflammatory response .
Biochemical Pathways
The compound affects the inflammatory pathway. By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, key mediators of inflammation. This leads to a decrease in the symptoms of inflammation such as redness, swelling, and pain .
Result of Action
The molecular and cellular effects of 4-Methoxy-6-(piperazin-1-yl)pyrimidine’s action include a decrease in the production of NO and prostaglandins due to the inhibition of iNOS and COX-2 . This results in the suppression of the inflammatory response, making the compound potentially useful in the treatment of inflammation-associated disorders .
Propiedades
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINJVBLEDQGKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-(piperazin-1-yl)pyrimidine | |
CAS RN |
879215-72-2 |
Source


|
| Record name | 4-methoxy-6-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


